(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide
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Overview
Description
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide include:
- (E)-3,4-dimethoxycinnamic acid
- 3,4-dimethoxyphenylacetonitrile
- 3,4-dimethoxyphenylacetic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique structural configuration and the specific functional groups it contains.
Biological Activity
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an indoline moiety, a dimethoxyphenyl group, and an acrylamide linkage. Its IUPAC name is 1-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N-methyl-2,3-dihydroindole-2-carboxamide. The molecular formula is C21H22N2O4, and its molecular weight is approximately 366.41 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific data on this compound is limited.
- Anticancer Potential : The compound may influence cancer cell proliferation and apoptosis through various pathways.
- Anti-inflammatory Effects : There is evidence suggesting that it could modulate inflammatory responses.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It may bind to receptors or enzymes involved in critical signaling pathways. The exact targets remain to be fully elucidated but are likely related to pathways involved in cell growth and inflammation.
Antimicrobial Studies
While direct studies on this compound are sparse, related compounds have shown significant antimicrobial activity. For instance:
- Related Compounds : A study on derivatives of similar structures demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL .
Anticancer Activity
Research into indole-based compounds has revealed their potential as anticancer agents:
- Cell Line Studies : Indole derivatives have been tested against several cancer cell lines, showing varying degrees of cytotoxicity. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines:
- In Vitro Studies : Similar compounds have been shown to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a possible pathway for the anti-inflammatory action .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
Compound Name | Structure | Biological Activity | MIC (mg/mL) |
---|---|---|---|
(E)-3,4-dimethoxycinnamic acid | Structure | Antibacterial | 0.015 |
3,4-dimethoxyphenylacetonitrile | Structure | Antifungal | 0.004 |
3,4-dimethoxyphenylacetic acid | Structure | Anticancer | Varies |
Case Studies
- Antibacterial Activity : In a study involving derivatives of similar structures, compounds were tested against Escherichia coli and Staphylococcus aureus, revealing promising antibacterial properties that could be explored further for this compound .
- Anticancer Efficacy : A study focused on indole derivatives reported significant cytotoxic effects on breast cancer cell lines at concentrations as low as 10 µM, indicating potential for further exploration in cancer therapy .
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity.
- Mechanistic Studies : Identifying specific molecular targets and pathways influenced by the compound.
- Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity.
Properties
IUPAC Name |
1-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-22-21(25)17-13-15-6-4-5-7-16(15)23(17)20(24)11-9-14-8-10-18(26-2)19(12-14)27-3/h4-12,17H,13H2,1-3H3,(H,22,25)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGSMVITPKFYJT-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.